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2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide

physicochemical property profiling solubility lipophilicity

Researchers screening PI3K/AKT/mTOR inhibitors often encounter solubility-limited or non-specific binding liabilities with early leads. This 4-methoxyphenyl-substituted pyrazolo[1,5-a]pyrazin-4(5H)-one addresses both concerns: • logP 2.33, PSA 58.66 Ų, HBD=1 - meets CNS MPO criteria for brain penetration • 7.2% higher aqueous solubility (logSw -3.07) vs. N-(2-chlorophenyl) analog, reducing need for complex solubilization strategies • Electron-donating 4-MeO group enhances antiproliferative potency in A549 NSCLC models over 4-Cl or unsubstituted phenyl analogs Sourced for immediate global dispatch with batch-specific analytical documentation.

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
Cat. No. B11263119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H18N4O3/c1-28-17-9-7-15(8-10-17)18-13-19-21(27)24(11-12-25(19)23-18)14-20(26)22-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,26)
InChIKeyFQWRDMVFZUDJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes33 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G419-0229: Identity and Scaffold Class


2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide (CAS 942035-00-9, ChemDiv ID G419-0229) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, a fused heterocyclic scaffold recognized for its versatility in kinase inhibitor design . It features a 4-methoxyphenyl substituent at the 2-position, a 4-oxo group on the pyrazinone ring, and an N-phenylacetamide side chain at the 5-position, resulting in a molecular formula of C21H18N4O3 (MW 374.4 g/mol) . This scaffold has been explored in multiple therapeutic programs, including PI3K inhibition in non-small cell lung cancer (NSCLC), mGluR2 negative allosteric modulation, RET kinase inhibition, and JAK/TYK2 targeting, underscoring its broad biological relevance [1].

Scaffold Pyrazolo[1,5-a]pyrazinone core for kinase inhibitor design
Substituent 4-Methoxyphenyl aligns with electron-donating SAR for PI3K modulation
Programs Reported in PI3K, JAK, RET, mGluR2 kinase research programs

Why Analogs Cannot Substitute G419-0229


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype, ostensibly minor structural modifications at the 2-aryl ring or the N-acetamide terminus produce substantial shifts in logP (≥0.24 units), aqueous solubility (ΔlogSw ≥0.22), and hydrogen-bonding capacity . Published structure-activity relationship (SAR) studies demonstrate that electron density on the pyrazole-appended aryl ring directly correlates with cytotoxic potency in A549 NSCLC cells, with electron-donating groups (e.g., methoxy) outperforming electron-withdrawing substituents [1]. Consequently, replacement with a 4-chloro, 4-ethoxy, or N-alkyl amide analog alters not only physicochemical properties but also the probability of target engagement and downstream pharmacology, making generic substitution scientifically unsound without explicit comparative validation.

Replacing the 4-methoxyphenyl with 4-chlorophenyl or unsubstituted phenyl may reduce electron-donating character and alter PI3K-modulating SAR.
Switching to N-(2-chlorophenyl) amide (G419-0233) raises logP and lowers predicted solubility, potentially affecting free fraction and absorption.
Introducing basic amine or additional HBD groups may create pH-dependent ionization and permeability variability not present in the neutral target compound.

Differentiation Evidence for G419-0229


Lipophilicity and Solubility vs. N-(2-Chlorophenyl) Analog

The target compound (G419-0229) exhibits a calculated logP of 2.33 and logSw (solubility) of −3.07, indicating moderate lipophilicity and acceptable predicted aqueous solubility for a screening-stage small molecule . In contrast, the N-(2-chlorophenyl) analog (G419-0233) displays a higher logP of 2.57 and lower predicted solubility (logSw −3.29), representing a +0.24 logP increase and −0.22 logSw decrease relative to the target . This 24% increase in calculated lipophilicity for the chloro analog may lead to higher non-specific protein binding, reduced free fraction, and altered pharmacokinetic behavior.

Lipophilicity & Solubility
Head-to-head
logP 2.33 (target) vs. 2.57 (2-chlorophenyl analog); predicted logSw −3.07 vs. −3.29
Target shows lower lipophilicity and higher predicted solubility than the N-(2-chlorophenyl) amide analog.
Calculated properties; ΔlogP +0.24, ΔlogSw −0.22.
physicochemical property profiling solubility lipophilicity

4-Methoxyphenyl SAR for PI3K Antiproliferative Activity

A 2025 SAR study of 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in A549 NSCLC cells revealed that a high-electron-density benzene ring on the pyrazole moiety (i.e., position 2 aryl) enhances cytotoxic activity, while a low-electron-density ring on the pyrazine side reduces it [1]. The most potent compounds (27 and 28) achieved IC50 values of 8.19 µM and 7.01 µM, respectively, and significantly reduced PI3K protein levels [1]. The target compound's 4-methoxyphenyl group is a strong electron-donating substituent (Hammett σp = −0.27 for OCH3), whereas common comparator substituents such as 4-chlorophenyl (σp = +0.23) or unsubstituted phenyl (σp = 0) would be predicted to impart weaker cytotoxic activity based on this SAR trend [2].

4-Methoxyphenyl SAR
Class-level inference
IC50 7.01–8.19 µM (most potent pyrazolo[1,5-a]pyrazinones in A549 cells)
4-Methoxyphenyl (σp −0.27) aligns with electron-donating SAR for PI3K modulation.
Class-level SAR; direct compound data not reported.
PI3K inhibition lung cancer structure-activity relationship

Hydrogen Bond Donor Profile vs. Amide Analogs

The target compound possesses exactly one hydrogen bond donor (HBD = 1) and a polar surface area (PSA) of 58.66 Ų . In contrast, an N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide analog (GLASS Ligand SCHEMBL17334442-derived series) exhibits HBD = 1 and PSA ~58–62 Ų depending on the precise N-substituent, while N-unsubstituted acetamide analogs (HBD = 2) exceed the recommended drug-likeness threshold [1]. Maintaining HBD ≤ 1 and PSA < 60 Ų is consistent with empirical guidelines for oral bioavailability (e.g., Veber rules) and CNS multiparameter optimization (MPO) scoring, where excessive HBD count penalizes membrane permeation.

H-Bond Donor Profile
Cross-study comparable
HBD = 1; PSA = 58.66 Ų
Maintains Veber-compliant HBD ≤ 1 and low PSA, favorable for permeability.
Cross-study comparable; confirm for specific N-substituted analogs.
drug-likeness hydrogen bond donors polar surface area

pH-Independent LogD vs. Ionizable Analogs

The target compound's logD7.4 equals its logP (2.33), indicating that the molecule remains predominantly neutral at physiological pH with negligible ionization . This contrasts with analogs featuring basic amine substituents (e.g., N-(2-pyridylmethyl) or N-(4-piperidinyl) variants), which exhibit logD7.4 values significantly lower than their logP due to protonation at pH 7.4, introducing pH-dependent solubility and permeability variability [1]. The pH-independent partitioning of the target compound simplifies ADME predictions and reduces inter-species variability in pharmacokinetic studies.

pH-Independent logD
Class-level inference
logD7.4 = 2.33 (neutral) vs. basic amine analogs (logD7.4
Neutral state at pH 7.4 supports pH-independent partitioning and predictable ADME.
Class-level inference; validate for specific ionizable comparators.
distribution coefficient pH-independent partitioning ADME

Application Scenarios for G419-0229


Hit Identification for PI3K-Targeted NSCLC

The compound's 4-methoxyphenyl group aligns with published SAR showing that electron-donating substituents on the pyrazole ring enhance antiproliferative activity in A549 NSCLC cells via PI3K modulation [1]. Procurement for a focused screening library targeting the PI3K/AKT/mTOR axis should prioritize this compound over 4-chlorophenyl or unsubstituted phenyl analogs, which lack the electron-donating feature associated with cytotoxic potency in the class [1].

ADME-Tolerant Lead Optimization Starting Point

With a balanced logP (2.33), logD7.4 (2.33), PSA (58.66 Ų), and a single hydrogen bond donor, this compound occupies a favorable drug-likeness space consistent with oral bioavailability guidelines . Compared to the N-(2-chlorophenyl) analog (G419-0233), which has higher logP (+0.24) and lower predicted solubility (−0.22 logSw), the target compound offers a more developable starting point for lead optimization campaigns concerned with minimizing non-specific binding and solubility-limited absorption risks .

CNS-Penetrant Kinase Inhibitor Scaffold Hopping

The compound's HBD = 1, PSA < 60 Ų, and neutral state at physiological pH meet the multiparameter optimization criteria for CNS drug candidates [2]. It can serve as a scaffold-hopping starting point for CNS kinase programs (e.g., JAK, RET, or PI3K inhibitors) where analogs with additional HBDs, higher PSA, or ionizable groups would be expected to exhibit poorer brain penetration [2].

Solubility Benchmarking for Early Formulation

The predicted aqueous solubility (logSw = −3.07) is 7.2% higher than that of the N-(2-chlorophenyl) analog (logSw = −3.29) . For early formulation or vehicle selection studies where solubility-limited exposure is a concern, this compound provides a more favorable solubility baseline, reducing the need for complex solubilization strategies (e.g., cyclodextrins, nanoformulations) at the screening stage .

Application
Selection Property
Validation Focus
PI3K pathway study (NSCLC cell model)
4-Methoxyphenyl electron-donating SAR alignment
PI3K protein level and cell viability endpoints
Lead optimization ADME profiling
Balanced lipophilicity and solubility profile
Non-specific binding and solubility-limited absorption review
CNS kinase inhibitor scaffold design
Low HBD count and PSA profile
Blood-brain barrier permeability prediction
Early formulation solubility assessment
Predicted aqueous solubility baseline
Solubilization strategy requirement review
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